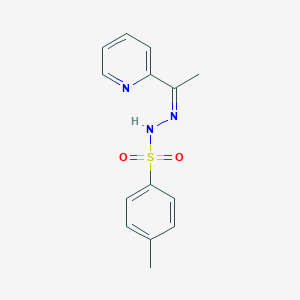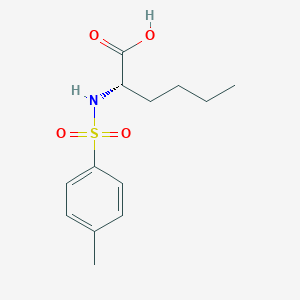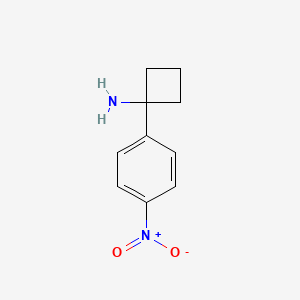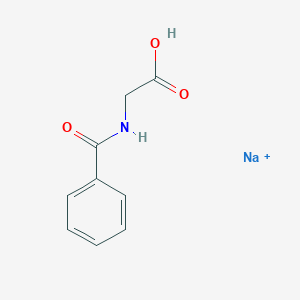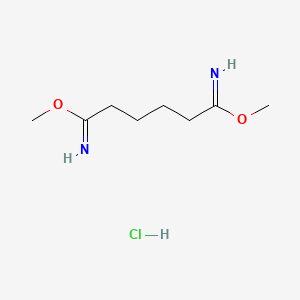
Dimethyl adipimidate monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl adipimidate monohydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is commonly used as a cross-linking reagent in biochemical and molecular biology research. The compound is known for its ability to form stable covalent bonds between molecules, making it valuable in the study of protein-protein interactions and other molecular complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl adipimidate monohydrochloride can be synthesized through the reaction of adipic acid with dimethylamine in the presence of a dehydrating agent. The reaction typically involves the following steps:
Formation of Dimethyl Adipimidate: Adipic acid is reacted with dimethylamine to form dimethyl adipimidate.
Hydrochloride Formation: The dimethyl adipimidate is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl adipimidate monohydrochloride primarily undergoes substitution reactions due to the presence of reactive imidate groups. These reactions are often used to cross-link proteins and other biomolecules.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include nucleophiles such as amines and thiols.
Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules involved.
Major Products
The major products formed from reactions with this compound are cross-linked protein complexes. These products are used to study the structural and functional properties of proteins.
Scientific Research Applications
Dimethyl adipimidate monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in the study of protein-protein interactions, enzyme mechanisms, and cellular structures.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biocompatible materials and the stabilization of enzymes for industrial processes.
Mechanism of Action
The mechanism of action of dimethyl adipimidate monohydrochloride involves the formation of covalent bonds between molecules. The imidate groups react with nucleophilic sites on proteins, such as amino groups, to form stable cross-links. This process helps to stabilize protein structures and allows for the study of molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl suberimidate: Another cross-linking reagent with a longer carbon chain.
Dimethyl pimelimidate: Similar in structure but with a different chain length.
Uniqueness
Dimethyl adipimidate monohydrochloride is unique due to its specific chain length and reactivity, making it particularly suitable for certain types of cross-linking applications. Its ability to form stable covalent bonds under mild conditions sets it apart from other cross-linking reagents.
Properties
CAS No. |
1185010-68-7 |
|---|---|
Molecular Formula |
C8H17ClN2O2 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
dimethyl hexanediimidate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H |
InChI Key |
JKNIOHXBRYZCTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCCC(=N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


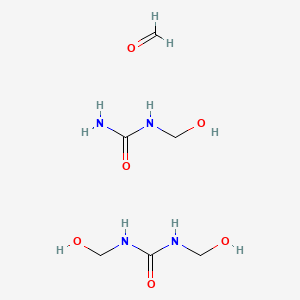
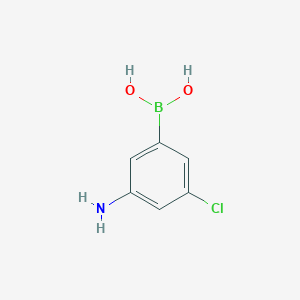
![N'-{1-[3-(trifluoromethyl)phenyl]ethylidene}methoxycarbohydrazide](/img/structure/B11726903.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11726917.png)
![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)
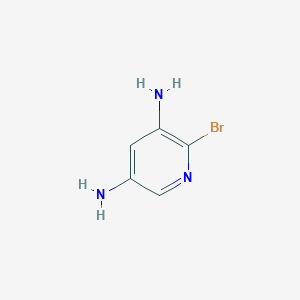
![2-cyano-N'-[(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11726939.png)
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)
![4-[(E)-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11726946.png)
![Ethyl 4-({[1,3]thiazolo[5,4-b]pyridin-2-yl}amino)benzoate](/img/structure/B11726958.png)
